molecular formula C12H11ClN2 B1425718 4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine CAS No. 1256638-68-2

4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine

Cat. No. B1425718
CAS RN: 1256638-68-2
M. Wt: 218.68 g/mol
InChI Key: GJEZOIIZYPYWKW-UHFFFAOYSA-N
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Description

“4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine” can be represented by the SMILES string ClC1=NC=CC(C2=CC=CC(C)=C2)=N1 . The InChI code is 1S/C11H9ClN2/c1-8-3-2-4-9(7-8)10-5-6-13-11(12)14-10/h2-7H,1H3 .


Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines .

Scientific Research Applications

Anti-inflammatory Applications

Pyrimidine derivatives, including 4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine , have shown a range of pharmacological effects. They exhibit anti-inflammatory properties by inhibiting key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α . This makes them candidates for developing new anti-inflammatory drugs.

Chemical Synthesis: Suzuki–Miyaura Coupling

This compound can be used in chemical synthesis, particularly in Suzuki–Miyaura coupling reactions. It can act as a precursor or intermediate in the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of various organic compounds .

Neuroprotective Research: Anti-neuroinflammatory Agents

Recent studies have indicated that pyrimidine derivatives can have neuroprotective and anti-neuroinflammatory properties. They may inhibit stress and apoptosis pathways in neuronal cells, suggesting a potential role in treating neurodegenerative diseases .

Mechanism of Action

Pyrimidine derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Safety and Hazards

The safety data sheet for a similar compound, “4-Chloro-2-(methylthio)pyrimidine”, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Pyrimidines and their derivatives have a wide range of pharmacological effects, which makes them a promising area for future research . The development of new pyrimidines as anti-inflammatory agents is suggested . The novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

4-chloro-2-methyl-6-(3-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c1-8-4-3-5-10(6-8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEZOIIZYPYWKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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